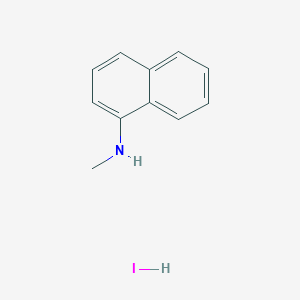

N-Methylnaphthalen-1-amine;hydroiodide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of “N-Methylnaphthalen-1-amine;hydroiodide” is based on the naphthalene core structure, which consists of two ortho-fused benzene rings . The molecular weight of this compound is 285.128 .Physical And Chemical Properties Analysis

“N-Methylnaphthalen-1-amine;hydroiodide” has a molecular weight of 285.128 . It has a density of 1.1±0.1 g/cm3, a boiling point of 293.0±0.0 °C at 760 mmHg, and a flash point of 140.7±14.2 °C .Scientific Research Applications

Catalytic Applications

- Copper-Catalyzed Coupling : A derivative of N-Methylnaphthalen-1-amine was used as a ligand in copper-catalyzed coupling reactions, proving effective for coupling (hetero)aryl chlorides with sulfinic acid salts (Ma et al., 2017).

Material Science

- Optical Properties : The optical properties of a Naphthylimido-substituted hexamolybdate, prepared using a derivative of N-Methylnaphthalen-1-amine, were studied, showing unique packing and supramolecular assembly characteristics (Hao et al., 2007).

Corrosion Inhibition

- Metal Corrosion Inhibition : A compound structurally related to N-Methylnaphthalen-1-amine demonstrated significant inhibitor properties for mild steel in acidic conditions (Leçe et al., 2008).

Bioimaging Applications

Aluminum Ion Detection : A sensor based on a naphthaldehyde derivative, related to N-Methylnaphthalen-1-amine, showed significant fluorescence intensity increase in the presence of Al3+ ions, suggesting its potential for bioimaging applications (Wang et al., 2016).

Zinc Ion Bioimaging : A triazole-based fluorescent probe, derived from a compound structurally similar to N-Methylnaphthalen-1-amine, was developed for selective and sensitive detection of Zn2+ ions, with effective intracellular imaging capabilities (Iniya et al., 2014).

Chemical Synthesis

- Synthesis of Aromatic Polyamines : A new class of high glass-transition temperature and organosoluble aromatic poly(amine-1,3,4-oxadiazole)s was synthesized using a naphthylamine-derived dicarboxylic acid, indicating the versatility of N-Methylnaphthalen-1-amine derivatives in polymer chemistry (Liou et al., 2006).

Safety and Hazards

“N-Methylnaphthalen-1-amine;hydroiodide” has several hazard statements including H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fumes/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name |

N-methylnaphthalen-1-amine;hydroiodide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N.HI/c1-12-11-8-4-6-9-5-2-3-7-10(9)11;/h2-8,12H,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNHAFICGBHINQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC2=CC=CC=C21.I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12IN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methylnaphthalen-1-amine;hydroiodide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(3-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2596766.png)

![8-(2-hydroxyethyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2596771.png)

![2-[(2-Chlorobenzyl)sulfanyl]-4-morpholino-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2596772.png)

![4-(4-cyano-5-{[3-(1H-imidazol-1-yl)propyl]amino}-1,3-oxazol-2-yl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2596775.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acrylamide](/img/structure/B2596781.png)

![8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B2596785.png)